molecular formula C7H16NO2+ B1607986 Methyl 6-aminohexanoate CAS No. 2780-89-4

Methyl 6-aminohexanoate

Cat. No.: B1607986
CAS No.: 2780-89-4
M. Wt: 146.21 g/mol
InChI Key: TZJVWRXHKAXSEA-UHFFFAOYSA-O
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Description

Methyl 6-aminohexanoate, also known as methyl 6-aminocaproate, is an organic compound with the molecular formula C7H15NO2. It is a methyl ester derivative of 6-aminohexanoic acid. This compound is commonly used in the synthesis of peptides and other organic molecules due to its functional groups, which include an amino group and an ester group .

Biochemical Analysis

Biochemical Properties

Methyl 6-aminohexanoate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including papain, a cysteine protease used in peptide synthesis . The interaction between this compound and papain facilitates the synthesis of peptides by forming peptide bonds. Additionally, this compound is involved in the hydrolysis of nylon oligomers, where it is converted to adipate by the action of nylon hydrolase and 6-aminohexanoate dimer hydrolase .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound is involved in the synthesis of peptides, which are crucial for cell signaling and communication . It also impacts gene expression by interacting with specific enzymes and proteins that regulate transcription and translation processes. Furthermore, this compound affects cellular metabolism by participating in the breakdown of nylon oligomers, leading to the production of adipate .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as papain, facilitating peptide synthesis . Additionally, this compound undergoes hydrolysis by nylon hydrolase and 6-aminohexanoate dimer hydrolase, resulting in the production of adipate . These interactions highlight the compound’s role in enzyme activation and substrate conversion, which are essential for various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods . Studies have shown that this compound maintains its activity in peptide synthesis for several hours, but prolonged exposure to environmental factors such as light and temperature can lead to its degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s stability and degradation influence its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to facilitate peptide synthesis without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s efficacy in peptide synthesis reaches a plateau at certain concentrations, beyond which no further increase in activity is noted .

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the hydrolysis of nylon oligomers, where it is converted to adipate by the action of nylon hydrolase and 6-aminohexanoate dimer hydrolase . This metabolic pathway highlights the compound’s role in the breakdown and recycling of synthetic polymers. Additionally, this compound interacts with enzymes and cofactors involved in peptide synthesis, further emphasizing its significance in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by its interactions with these transporters, which determine its availability for biochemical reactions. Studies have shown that this compound is efficiently transported to sites of peptide synthesis, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound is available at the right place and time for biochemical reactions. For example, its presence in the cytoplasm and endoplasmic reticulum is essential for peptide synthesis and other metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-aminohexanoate can be synthesized through the esterification of 6-aminohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems allows for large-scale production while maintaining high purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-aminohexanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 6-aminohexanoate is unique due to its specific chain length and functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where precise control over molecular interactions is required .

Properties

IUPAC Name

methyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-10-7(9)5-3-2-4-6-8/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJVWRXHKAXSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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